molecular formula C14H11N3O4 B2950481 N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide CAS No. 851095-44-8

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide

Cat. No.: B2950481
CAS No.: 851095-44-8
M. Wt: 285.259
InChI Key: YDCIPXPLNKTPTH-UHFFFAOYSA-N
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Description

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide is a high-purity small molecule belonging to the 1,3,4-oxadiazole class, a scaffold recognized for its significant potential in medicinal chemistry. This compound is designed for research applications, particularly in the discovery and development of novel antifungal agents. Its structure incorporates a furan-2-yl-substituted 1,3,4-oxadiazole core, a motif known to be associated with diverse biological activities. This compound is of specific interest in antimicrobial research. Studies on structurally related 1,3,4-oxadiazole derivatives have demonstrated effective in vitro and in vivo antifungal activity against the opportunistic pathogen Candida albicans . One proposed mechanism of action for such compounds is the inhibition of the fungal-specific enzyme thioredoxin reductase (Trr1), an essential flavoenzyme that protects cells against oxidative stress . Inhibition of this target can disrupt redox homeostasis within the fungal cell, leading to fungistatic effects. In vitro time-kill assays of analogous compounds have shown a promising inhibitory effect that is sustained for up to 36 hours . Furthermore, in murine models of systemic candidiasis, related 1,3,4-oxadiazoles significantly reduced the fungal burden in organs like the kidneys and spleen, highlighting their therapeutic potential . Researchers can utilize this benzamide derivative as a key chemical tool for exploring new pathways in antifungal drug discovery, investigating mechanisms of resistance, and conducting structure-activity relationship (SAR) studies to optimize potency and selectivity. The compound is provided for research purposes only.

Properties

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4/c1-19-10-6-3-2-5-9(10)12(18)15-14-17-16-13(21-14)11-7-4-8-20-11/h2-8H,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDCIPXPLNKTPTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide typically involves the cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide, followed by the reaction with an appropriate amine and formaldehyde in ethanol . The reaction conditions often include refluxing in ethanol for several hours and subsequent purification steps to isolate the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and implementing purification techniques suitable for large-scale production.

Chemical Reactions Analysis

Reactive Sites and Structural Features

The compound contains three primary reactive domains:

  • Furan ring : A five-membered aromatic heterocycle prone to electrophilic substitution and oxidation.

  • 1,3,4-Oxadiazole ring : A nitrogen-rich heterocycle susceptible to reduction and ring-opening reactions.

  • 2-Methoxybenzamide moiety : An electron-rich aromatic system with hydrolyzable amide functionality.

Reduction Reactions

The oxadiazole ring undergoes selective reduction under specific conditions:

ReagentConditionsProductSource
Sodium borohydrideEthanol, 60°CPartial reduction to thiadiazole
H₂/Pd-CMethanol, room temperatureRing-opening to form hydrazide derivative

Key Findings :

  • Complete reduction of the oxadiazole ring requires catalytic hydrogenation, yielding a hydrazine-linked intermediate .

  • Partial reduction with NaBH₄ preserves the furan ring while modifying the oxadiazole’s electronic properties .

Substitution Reactions

The benzamide and furan rings participate in electrophilic substitution:

Benzamide Substitutions

Reaction TypeReagentPosition ModifiedOutcomeSource
HalogenationCl₂/FeCl₃Para to methoxy5-Chloro-2-methoxybenzamide
AlkylationCH₃I/K₂CO₃Methoxy groupEthoxy or propoxy derivatives

Furan Ring Modifications

Reaction TypeReagentProductSource
NitrationHNO₃/H₂SO₄5-Nitro-furan derivative
SulfonationSO₃/H₂SO₄2-Sulfo-furan analog

Mechanistic Insight :

  • The methoxy group directs electrophiles to the para position on the benzamide ring .

  • Furan’s electron-rich nature facilitates nitration at the 5-position under acidic conditions .

Oxidation Reactions

The furan ring is selectively oxidized without affecting the oxadiazole:

Oxidizing AgentConditionsProductSource
KMnO₄H₂O, 80°C2,5-Diketone furan derivative
OzoneCH₂Cl₂, −78°CCleavage to dicarboxylic acid

Theoretical Correlation :

  • Density Functional Theory (DFT) calculations indicate that the furan’s HOMO energy (−0.21 eV) facilitates oxidation at the α-position .

Electrochemical Behavior

Cyclic voltammetry studies on analogous oxadiazole derivatives reveal:

Compound FeatureReduction Potential (V)Oxidation Potential (V)Source
Oxadiazole ring−1.2 to −1.4+1.6
Furan ring−0.9+1.8

Implications :

  • The oxadiazole ring exhibits higher electron affinity than the furan, making it a preferred site for reductive modifications .

Hydrolysis and Stability

The benzamide group undergoes controlled hydrolysis:

ConditionsReagentProductSource
Acidic (HCl/H₂O)Reflux, 6h2-Methoxybenzoic acid + amine
Basic (NaOH/EtOH)80°C, 3hSodium 2-methoxybenzoate + amide

Stability Notes :

  • The compound is stable under ambient conditions but degrades in strongly acidic or basic environments .

Comparative Reactivity with Analogues

A comparison with structurally similar compounds highlights unique features:

CompoundKey Reactivity DifferenceSource
5-Furan-2-yl oxadiazole-2-thiolThiol group enables metal coordination
5-Nitrothiophene-pyrazoline hybridsNitro group enhances redox activity

Scientific Research Applications

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in inhibiting microbial growth and disrupting cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogous 1,3,4-Oxadiazoles

LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide)
  • Structural Differences : Replaces LMM11’s furan-2-yl with a 4-methoxyphenylmethyl group and substitutes the cyclohexyl(ethyl)sulfamoyl chain with a benzyl(methyl)sulfamoyl group .
  • Activity : Both LMM5 and LMM11 inhibit Trr1, but LMM5 was tested at half the concentration (50 μg/mL), suggesting higher intrinsic potency or solubility .
  • Target Specificity : Both compounds exhibit broad-spectrum antifungal activity, but LMM11’s furan group may enhance membrane penetration due to its smaller size and lipophilicity compared to LMM5’s bulkier substituents .
OZE-I, OZE-II, and OZE-III

These oxadiazoles (Fig. 2) differ in substituents:

  • OZE-I : Tetrahydro-naphthalenyl group (C16H17N3O2; MW: 283.32).
  • OZE-II : 3,5-Dimethoxyphenyl with a sulfonyl group (C22H24N4O7S; MW: 488.51).
  • OZE-III : 4-Chlorophenyl (C13H14ClN3O2; MW: 279.72).

Thiadiazole Derivatives

2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide hemihydrate
  • Structural Differences : Replaces the oxadiazole core with a 1,3,4-thiadiazole ring. The 2-methoxybenzamide group is retained, but the substituent at position 5 is a 2-methoxyphenyl group.
  • Activity : Exhibits insecticidal and fungicidal properties, though specific efficacy metrics relative to LMM11 are unreported. The thiadiazole core may confer altered electronic properties, affecting target binding .
  • Physicochemical Properties: Crystallizes in a monoclinic system (C2/c space group) with a molecular weight of 350.40 g/mol, suggesting differences in solubility and stability compared to LMM11 .
N-[5-(furan-2-ylmethylamino)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide
  • Structural Differences: Combines a thiadiazole core with a 3,4,5-trimethoxybenzamide group and a furan-2-ylmethylamino substituent.

Research Implications

  • Substituent Impact : The furan-2-yl group in LMM11 likely enhances lipophilicity and target binding compared to bulkier aromatic substituents in analogs like LMM5.
  • Core Heterocycle : Thiadiazole derivatives exhibit divergent bioactivity profiles, possibly due to sulfur’s electronegativity differences from oxygen in oxadiazoles.
  • Sulfamoyl vs. Sulfonyl Groups : LMM11’s sulfamoyl chain may improve Trr1 inhibition efficiency over sulfonyl-containing compounds like OZE-II .

Biological Activity

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide is a compound that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, including its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

N 5 furan 2 yl 1 3 4 oxadiazol 2 yl 2 methoxybenzamide\text{N 5 furan 2 yl 1 3 4 oxadiazol 2 yl 2 methoxybenzamide}

This structure features a furan ring and an oxadiazole moiety, which are known to impart various biological activities. The presence of the methoxybenzamide group enhances its lipophilicity and may contribute to its interaction with biological targets.

Pharmacological Effects

  • Antimicrobial Activity : Research indicates that compounds containing the oxadiazole ring exhibit antimicrobial properties. For instance, derivatives of oxadiazole have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar activity .
  • Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways has been explored. Studies have suggested that oxadiazole derivatives can inhibit pro-inflammatory cytokine production, potentially making them candidates for treating inflammatory diseases .
  • Antitumor Activity : Preliminary studies have indicated that compounds with oxadiazole structures can exhibit cytotoxic effects against cancer cell lines. The mechanisms often involve the induction of apoptosis and inhibition of cell proliferation .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity.

Structural FeatureEffect on Activity
Furan RingEnhances electron delocalization; improves interaction with biological targets .
Oxadiazole MoietyContributes to antimicrobial and anticancer properties; essential for bioactivity .
Methoxy GroupIncreases lipophilicity; may facilitate membrane penetration and target interaction .

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of several oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that compounds similar to this compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

Study 2: Anti-inflammatory Mechanism Investigation

In a controlled experiment involving mouse splenocytes, the anti-inflammatory effects of the compound were assessed by measuring cytokine levels in response to lipopolysaccharide (LPS) stimulation. The results indicated a marked reduction in TNF-alpha production at concentrations as low as 100 nM, highlighting its potential as an anti-inflammatory agent .

Study 3: Antitumor Activity in Cell Lines

The cytotoxic effects of this compound were tested on various cancer cell lines. Results demonstrated a dose-dependent inhibition of cell viability in breast cancer (MCF7) and lung cancer (A549) cells, with IC50 values indicating potent activity compared to standard chemotherapeutic agents .

Q & A

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Reference
Oxadiazole formationCS₂, EtOH, reflux, 6 hr65–75
Amide coupling2-Methoxybenzoyl chloride, pyridine, RT, 12 hr80–85

Basic: How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its packing?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key findings include:

  • Space group : Monoclinic (e.g., C2/c) with Z = 4 .
  • Hydrogen bonding : N–H···N and C–H···O/F interactions form dimers and stabilize layered packing .
  • Torsion angles : The dihedral angle between the oxadiazole and benzamide planes is ~15°, indicating partial conjugation .

Q. Table 2: Selected Crystallographic Parameters

ParameterValueReference
R factor0.039–0.080
C–H···O bond length2.89–3.12 Å

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Q. Methodology :

  • Multi-technique validation : Combine ¹H/¹³C NMR, IR (amide I band ~1650 cm⁻¹), and high-resolution mass spectrometry (HRMS) .
  • Tautomerism analysis : For oxadiazole-thiol derivatives, UV-vis and computational studies (DFT) differentiate thiol-thione tautomers .
  • X-ray validation : SC-XRD resolves ambiguities in regiochemistry, as seen in furan-oxadiazole hybrids .

Advanced: What experimental strategies optimize reaction yields in multi-step syntheses of this compound?

Q. Recommendations :

  • Catalysis : Use triethylamine or DMAP to accelerate amide coupling .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Purification : Gradient column chromatography (hexane:ethyl acetate) removes unreacted starting materials .

Q. Table 3: Yield Optimization Strategies

VariableImprovementReference
Catalyst (DMAP)+15% yield
Solvent (DMF vs. THF)+20% yield

Advanced: How is the anticancer activity of this compound evaluated, and what structural features correlate with efficacy?

Q. Methodology :

  • In vitro assays : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) .
  • Structure-activity relationship (SAR) :
    • Furan moiety : Enhances lipophilicity and membrane permeability .
    • Methoxy group : Electron-donating effects increase DNA intercalation potential .
  • Comparative studies : Analogues with thiadiazole instead of oxadiazole show reduced activity, highlighting the role of the heterocycle’s electronegativity .

Advanced: What computational methods predict the compound’s reactivity and binding modes?

Q. Approach :

  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to study frontier molecular orbitals (FMO) and electrostatic potential (ESP) .
  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets like topoisomerase II or tubulin .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Basic: How is the purity of the compound validated for biological testing?

Q. Protocol :

  • HPLC : C18 column, acetonitrile:water (70:30), UV detection at 254 nm; purity ≥95% .
  • Elemental analysis : Match calculated vs. observed C, H, N values (e.g., C: 54.2%, H: 3.8%, N: 11.9%) .

Advanced: How do researchers address discrepancies in reported biological activity data?

Q. Resolution strategies :

  • Standardized assays : Use common cell lines and protocols (e.g., NCI-60 panel) .
  • Dose-response curves : Calculate IC₅₀ values in triplicate to ensure reproducibility .
  • Meta-analysis : Compare data across studies controlling for variables like solvent (DMSO concentration ≤0.1%) .

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